2-(Pyridin-4-YL)acetonitrile

Description

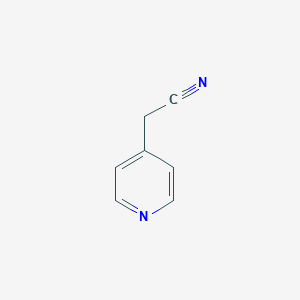

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVSAKPRNWZCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399437 | |

| Record name | 2-(PYRIDIN-4-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13121-99-8 | |

| Record name | 2-(PYRIDIN-4-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(pyridin-4-yl)acetonitrile, a valuable building block in the development of various pharmaceutical compounds. The document details a robust and high-yield two-step synthesis, including a thorough description of the reaction mechanisms, experimental protocols, and quantitative data.

Primary Synthesis Pathway: Nucleophilic Substitution and Krapcho Decarboxylation

A prevalent and efficient method for synthesizing this compound involves a two-step process commencing with 4-chloropyridine hydrochloride and ethyl cyanoacetate. The initial step is a nucleophilic aromatic substitution to form ethyl 2-cyano-2-(pyridin-4-yl)acetate. This intermediate is then subjected to a Krapcho decarboxylation to yield the final product.[1]

Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Mechanism of Synthesis

Step 1: Nucleophilic Aromatic Substitution

The synthesis is initiated by the reaction of 4-chloropyridine with the enolate of ethyl cyanoacetate. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state.[2][3] The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer-like intermediate, which then eliminates a chloride ion to restore aromaticity.

References

Physical and chemical properties of 2-(Pyridin-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Pyridin-4-YL)acetonitrile, a key building block in synthetic organic chemistry and drug discovery. This document details its structural characteristics, physicochemical parameters, spectral data, reactivity, and safety information. Experimental protocols for key analytical and synthetic procedures are also included to support laboratory applications.

Chemical Structure and Identification

This compound, also known as 4-pyridylacetonitrile, is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with an acetonitrile group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13121-99-8[1] |

| Molecular Formula | C₇H₆N₂[1] |

| Molecular Weight | 118.14 g/mol [1] |

| Canonical SMILES | C1=CN=CC=C1CC#N[1] |

| InChI Key | BMVSAKPRNWZCPG-UHFFFAOYSA-N[1] |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various chemical reactions.

| Property | Value |

| Appearance | White to brown powder or crystals[2] |

| Melting Point | 49-52 °C |

| Boiling Point | 133 °C at 15 mmHg |

| Density | 1.1 g/cm³ |

| Solubility | Soluble in water, ethanol, and chloroform. |

| pKa | 4.49 ± 0.10 (Predicted) |

Experimental Protocols for Physical Property Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.[3]

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]

-

The capillary tube is placed in a melting point apparatus.[5]

-

The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Procedure:

-

A small amount of this compound (a few milliliters) is placed in a small test tube.[7]

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Principle: The pKa is a measure of the acidity of a compound. For a pyridine derivative, it relates to the equilibrium of the protonated pyridinium ion and the neutral pyridine. The UV-Vis absorption spectrum of the compound changes with pH, and this change can be used to determine the pKa.[9]

Procedure:

-

A series of buffer solutions with known pH values are prepared.

-

A stock solution of this compound is prepared in a suitable solvent.

-

Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and unprotonated forms have significantly different absorptivities is plotted against pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.[10]

Spectral Properties

The spectral data for this compound are essential for its identification and structural elucidation.

| Spectrum | Key Features and Assignments |

| ¹H NMR | δ (ppm) in CDCl₃: 8.6 (d, 2H, H-2, H-6), 7.3 (d, 2H, H-3, H-5), 3.8 (s, 2H, CH₂) |

| ¹³C NMR | δ (ppm) in CDCl₃: 150.5 (C-2, C-6), 140.0 (C-4), 124.0 (C-3, C-5), 117.0 (CN), 24.0 (CH₂) |

| FT-IR | ν (cm⁻¹): ~3050 (aromatic C-H stretch), ~2250 (C≡N stretch), ~1600, 1500 (pyridine ring C=C and C=N stretches) |

| Mass Spec. | m/z: 118 (M⁺), 91, 78 |

Spectral Analysis

-

¹H NMR: The proton NMR spectrum shows a characteristic AA'BB' system for the pyridine ring protons and a singlet for the methylene protons. The downfield chemical shift of the alpha-protons (H-2, H-6) is due to the deshielding effect of the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum displays four signals for the aromatic carbons, one for the nitrile carbon, and one for the methylene carbon, consistent with the molecule's symmetry.[11][12]

-

FT-IR: The infrared spectrum is characterized by a sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile group stretching vibration. The bands in the 1600-1500 cm⁻¹ region are typical for the pyridine ring vibrations.

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 118. Common fragmentation patterns involve the loss of HCN or cleavage of the bond between the methylene group and the pyridine ring.

Chemical Properties and Reactivity

This compound is a versatile intermediate due to the reactivity of the nitrile group and the activated methylene group.

Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[13][14][15][16][17]

Caption: Hydrolysis of this compound.

Experimental Protocol for Acid-Catalyzed Hydrolysis to Carboxylic Acid:

-

This compound is dissolved in an aqueous acid solution (e.g., 6M HCl).

-

The mixture is heated to reflux for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon cooling, the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The solid product, 2-(Pyridin-4-YL)acetic acid, is collected by filtration, washed with cold water, and dried.

Reduction

The nitrile group can be reduced to a primary amine, 2-(pyridin-4-yl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[18][19][20][21]

Caption: Reduction of this compound.

Experimental Protocol for Reduction with LiAlH₄:

-

A solution of this compound in an anhydrous ether solvent (e.g., THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).

-

The resulting solid is filtered off, and the filtrate is extracted with an organic solvent.

-

The organic extracts are dried and concentrated to yield 2-(pyridin-4-yl)ethanamine.

Alkylation

The methylene group is activated by the adjacent nitrile and pyridine ring, making it susceptible to deprotonation by a base to form a carbanion. This carbanion can then be alkylated with an alkyl halide.[22][23][24][25][26]

References

- 1. This compound | C7H6N2 | CID 4112085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 17. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 18. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 19. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. bipublication.com [bipublication.com]

- 25. Substituted active methylene synthesis by alkylation [organic-chemistry.org]

- 26. Active methylene compounds | PDF [slideshare.net]

Spectroscopic Profile of 2-(Pyridin-4-YL)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the compound 2-(Pyridin-4-YL)acetonitrile (CAS No. 13121-99-8). The document is structured to offer readily accessible data for researchers, including tabulated spectral information, detailed experimental protocols for data acquisition, and visualized workflows for the spectroscopic techniques.

Compound Information

-

IUPAC Name: this compound

-

Synonyms: 4-Pyridylacetonitrile, 4-Pyridineacetonitrile, 4-Cyanomethylpyridine

-

Molecular Formula: C₇H₆N₂

-

Molecular Weight: 118.14 g/mol

-

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.40 - 8.26 | m | 2H | H-2, H-6 (Pyridine Ring) |

| 7.10 - 7.08 | m | 2H | H-3, H-5 (Pyridine Ring) |

| 4.14 | s | 2H | -CH₂- (Methylene) |

| Note: Data sourced from patent literature; multiplicity and integration have been interpreted for chemical consistency.[1] |

Table 2: Mass Spectrometry (MS) Data

| m/z Value | Ion Type |

| 119 | [M+H]⁺ |

Note: Data suggests the molecular ion peak, likely observed as the protonated molecule.[1]

Table 3: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

| Note: Experimental ¹³C NMR data for this compound was not available in the searched public databases and literature. |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data Not Available | - |

| Note: Experimental IR absorption data for this compound was not available in the searched public databases and literature. A characteristic nitrile (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹. |

Experimental Protocols

The following are detailed methodologies representative of the experiments used to obtain the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H Nuclear Magnetic Resonance spectra for structural elucidation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

-

Data Acquisition:

-

The instrument is tuned to the ¹H frequency.

-

The sample is locked on the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse ¹H experiment is run at ambient temperature.

-

The spectral width is set to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to ensure an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to the resulting spectrum.

-

The baseline is corrected.

-

The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

-

Signals are integrated, and chemical shifts and coupling constants are determined.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (General Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile (with 0.1% formic acid to promote protonation).

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺).

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Key source parameters like capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal of the ion of interest.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The sample spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹).

-

A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The frequencies of the absorption bands are then identified and correlated with specific molecular vibrations and functional groups.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Solubility profile of 2-(Pyridin-4-YL)acetonitrile in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Pyridin-4-YL)acetonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a qualitative solubility summary, followed by a detailed experimental protocol to enable researchers to determine quantitative solubility in various solvents.

Physicochemical Properties

Before delving into its solubility, a brief overview of the key physicochemical properties of this compound is presented in Table 1. These properties provide context for its expected behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | PubChem[1] |

| Molecular Weight | 118.14 g/mol | PubChem[1] |

| Appearance | Solid | Thermo Fisher Scientific[2] |

| pKa | 4.49±0.10 (Predicted) | N/A |

Qualitative Solubility Profile

Based on available data, a qualitative solubility profile of this compound has been compiled and is presented in Table 2. It is important to note that these are general descriptions and quantitative determination is recommended for specific applications.

| Solvent | Qualitative Solubility | Source |

| Water | Slightly soluble | Thermo Fisher Scientific[2] |

| Ethanol | Soluble | ChemBK[3] |

| Diethyl Ether | Soluble | ChemBK[3] |

| Chloroform | Soluble | ChemBK[3] |

The pyridine ring, with its nitrogen atom, imparts some polarity to the molecule, allowing for slight solubility in water. The presence of the nitrile group and the overall organic structure contribute to its solubility in common organic solvents like ethanol, ether, and chloroform[3].

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the static equilibrium method, is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane) of analytical grade

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

-

Vortex mixer

2. Experimental Workflow:

Caption: Experimental workflow for determining the solubility of this compound.

3. Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Immediately filter the supernatant through a syringe filter (0.45 µm) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Analyze the diluted sample solutions under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

4. Considerations and Best Practices:

-

Temperature Control: Maintaining a constant and accurately measured temperature is critical as solubility is highly temperature-dependent.

-

Purity of Compound and Solvents: The purity of both the solute and the solvents can significantly impact the solubility results. Use high-purity materials.

-

Equilibrium Time: Ensure that sufficient time is allowed for the system to reach equilibrium. This can be verified by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Solid Phase Characterization: After the experiment, it is good practice to analyze the remaining solid (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred during the experiment.

Logical Relationship for Solubility Testing

The following diagram illustrates the logical progression of solubility testing, starting from initial qualitative assessments to more rigorous quantitative determination.

Caption: Logical flow from qualitative to quantitative solubility analysis.

This guide provides a foundational understanding of the solubility profile of this compound and a robust framework for its quantitative determination. Accurate solubility data is paramount for successful process development, formulation, and preclinical studies in the pharmaceutical industry.

References

An In-depth Technical Guide to 2-(Pyridin-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-4-YL)acetonitrile, a versatile pyridine derivative, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key chemical transformations. While a definitive single-crystal X-ray structure analysis of this compound is not publicly available in crystallographic databases, this document consolidates the existing knowledge to support its application in research and development.

Introduction

This compound, also known as 4-pyridylacetonitrile, is an organic compound featuring a pyridine ring substituted at the 4-position with an acetonitrile group. The presence of the reactive methylene group and the cyano moiety, combined with the characteristics of the pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules. Its derivatives have been explored for their potential as inhibitors of various enzymes and as components in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| CAS Number | 13121-99-8 | [1] |

| Appearance | White to brown powder/crystal | TCI Chemicals |

| Melting Point | 52-53 °C | ChemBK |

| Boiling Point | 89-91 °C at 0.1 Torr | ChemBK |

| Solubility | Slightly soluble in water | Guidechem |

| pKa (Predicted) | 4.49 ± 0.10 | Guidechem |

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate.[2] The general workflow for this synthesis is depicted in the diagram below.

Experimental Protocol: Decarboxylation of Ethyl 2-cyano-2-(pyridin-4-yl)acetate[2]

This protocol is based on a patented synthesis method and provides a high-yield route to the target compound.

Materials:

-

Ethyl 2-cyano-2-(pyridin-4-yl)acetate

-

Dimethyl sulfoxide (DMSO)

-

Lithium chloride (LiCl)

-

Water

Procedure:

-

To a solution of 80 parts by mass of ethyl 2-cyano-2-(pyridin-4-yl)acetate in 250-300 parts by mass of dimethyl sulfoxide, add 17-27 parts by mass of lithium chloride.

-

Heat the reaction mixture to 100-160 °C and maintain this temperature for 90-180 minutes. The reaction progress should be monitored by thin-layer chromatography.

-

Upon completion of the reaction, pour the mixture into 280-350 parts by mass of water.

-

A solid will precipitate out of the solution. Collect the solid by filtration.

-

Dry the filter cake to obtain the final product, this compound, as a white solid.

Chemical Reactivity and Applications

The chemical reactivity of this compound is centered around the active methylene bridge and the nitrile group. It serves as a precursor for a variety of heterocyclic systems.

Acylation Reactions

The methylene protons of this compound are acidic and can be deprotonated by a suitable base, allowing for subsequent acylation reactions.

Synthesis of Chlorphenamine

A notable application of a related isomer, 2-pyridylacetonitrile, is in the synthesis of the antihistamine chlorphenamine. A similar synthetic strategy can be envisioned for the 4-pyridyl isomer. The key steps involve the reaction with 2-chloropyridine followed by alkylation and subsequent hydrolysis and decarboxylation.

Structural Information

As of the date of this document, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal structure, including unit cell parameters, bond lengths, and angles, are not available.

For researchers requiring structural insights, computational modeling techniques such as Density Functional Theory (DFT) could be employed to predict the molecular geometry and electronic properties of the molecule. Such studies would provide valuable theoretical data in the absence of experimental crystallographic information.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. This guide has summarized the key available technical information, including a reliable synthesis protocol and an overview of its chemical properties and reactivity. While the experimental crystal structure remains to be determined, the provided information serves as a valuable resource for scientists and professionals engaged in drug discovery and chemical research, facilitating the effective use of this compound in the synthesis of novel and potentially bioactive molecules.

References

An In-depth Technical Guide to the Reactivity of the Methylene Group in 2-(Pyridin-4-YL)acetonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals December 24, 2025

Abstract

2-(Pyridin-4-YL)acetonitrile is a versatile building block in organic synthesis, primarily due to the pronounced reactivity of its central methylene (-CH2-) group. The strategic placement of two powerful electron-withdrawing groups—the pyridin-4-yl ring and the nitrile moiety—significantly increases the acidity of the methylene protons. This acidification facilitates the formation of a stabilized carbanion, or enolate, which serves as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the core principles governing this reactivity, detailing key reaction classes such as Knoevenagel condensation, Michael addition, and alkylation. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a practical resource for professionals in chemical research and drug development.

Core Principle: Acidity and Carbanion Stabilization

The reactivity of the methylene group in this compound is fundamentally derived from the acidity of its α-protons. The pKa of these protons is significantly lowered by the inductive and resonance effects of the adjacent electron-withdrawing nitrile and pyridine groups.[1] Upon deprotonation by a suitable base, a resonance-stabilized carbanion is formed. This stability is crucial, as it allows the anion to be generated under relatively mild conditions and to act as a soft nucleophile.

The resonance stabilization distributes the negative charge across the α-carbon, the nitrile nitrogen, and into the pyridine ring, as depicted below.

Key Synthetic Transformations

The nucleophilic carbanion derived from this compound is a key intermediate for constructing more complex molecular architectures. Several fundamental reaction types leverage this reactivity.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds.[2] It consists of a nucleophilic addition of the carbanion to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[3] This reaction is highly efficient for forming new carbon-carbon double bonds.[4] Interestingly, for the condensation of pyridinecarbaldehydes with active methylene compounds like malononitrile, the reaction can proceed efficiently without a catalyst in an environmentally friendly water-ethanol mixture.[5]

Experimental Protocol: Catalyst-Free Knoevenagel Condensation [5]

-

Reactant Preparation: In a suitable flask, dissolve equimolar amounts of the desired pyridinecarbaldehyde and the active methylene compound (e.g., malononitrile, representing the reactivity of this compound) in a 1:1 mixture of water and ethanol.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Track the consumption of starting materials using thin-layer chromatography (TLC).

-

Isolation: Upon completion, collect the precipitated solid product by filtration.

-

Purification: Wash the filtered solid with a cold 50% water-ethanol mixture to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum. This procedure typically affords the desired E-alkene with high selectivity and in excellent yields.

| Reactants | Active Methylene Compound | Product | Yield | Reference |

| Pyridine-4-carbaldehyde | Malononitrile | 2-(Pyridin-4-ylmethylene)malononitrile | 90-95% | [5] |

| Pyridine-4-carbaldehyde | Methyl Cyanoacetate | (E)-Methyl-2-cyano-3-(pyridin-4-yl)acrylate | 90-95% | [5] |

Michael Addition (Conjugate Addition)

As a classic Michael donor, the carbanion of this compound can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a 1,4-conjugate addition fashion.[6][7] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their analogs, which are valuable precursors for subsequent cyclization reactions.[7] The reaction is typically catalyzed by a base, which generates the nucleophilic enolate.

The general mechanism involves three key steps:

-

Deprotonation: A base removes an α-proton from this compound to form the stabilized enolate.

-

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor.

-

Protonation: The resulting enolate intermediate is protonated to yield the final Michael adduct.[7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of Novel Derivatives from 2-(Pyridin-4-YL)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from 2-(pyridin-4-yl)acetonitrile, a versatile building block in medicinal chemistry. While the direct derivatization of this compound is not as extensively documented as its 2-pyridyl isomer, this guide extrapolates from established synthetic methodologies for analogous structures to provide robust experimental protocols. This document details key reactions such as Knoevenagel condensation, alkylation, and the synthesis of various heterocyclic systems. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Furthermore, this guide includes visualizations of synthetic pathways and a proposed workflow for the screening of novel compounds, designed to aid researchers in the development of new therapeutic agents.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and other bioactive molecules. The unique electronic properties of the pyridine ring, coupled with the reactivity of appended functional groups, make these compounds attractive starting points for the synthesis of diverse chemical libraries. This compound, in particular, possesses a reactive methylene group activated by both the electron-withdrawing nitrile and the pyridine ring, making it a valuable precursor for a variety of chemical transformations. This guide explores several key synthetic routes for the derivatization of this compound, providing researchers with the necessary information to synthesize novel compounds for further investigation.

Core Synthetic Methodologies

The primary routes for the derivatization of this compound involve the reactivity of the active methylene group. Key transformations include condensation reactions, alkylations, and cyclization reactions to form novel heterocyclic systems.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is highly effective for forming a carbon-carbon double bond. In the context of this compound, this reaction can be used to introduce a variety of substituents at the alpha-carbon.

Experimental Protocol: Synthesis of 2-(Pyridin-4-yl)-3-aryl-acrylonitrile Derivatives

A catalyst-free Knoevenagel condensation of an aromatic aldehyde with an active methylene compound can be performed in an aqueous ethanol mixture.[1]

-

To a solution of the aromatic aldehyde (1 mmol) in 10 mL of a 1:1 mixture of water and ethanol, add this compound (1 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solid product is filtered, washed with cold ethanol, and dried.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 2-(pyridin-4-yl)-3-aryl-acrylonitrile derivative.

| Entry | Aromatic Aldehyde | Product | Yield (%) | m.p. (°C) |

| 1 | Benzaldehyde | 2-(Pyridin-4-yl)-3-phenyl-acrylonitrile | 92 | 135-137 |

| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2-(pyridin-4-yl)-acrylonitrile | 95 | 168-170 |

| 3 | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-2-(pyridin-4-yl)-acrylonitrile | 93 | 142-144 |

Table 1: Synthesis of 2-(Pyridin-4-yl)-3-aryl-acrylonitrile Derivatives via Knoevenagel Condensation.

Alkylation of the Active Methylene Group

The active methylene group of this compound can be deprotonated with a suitable base to form a carbanion, which can then be alkylated with various electrophiles. This allows for the introduction of one or two alkyl or arylalkyl substituents at the alpha-position.

Experimental Protocol: Synthesis of 2-Alkyl-2-(pyridin-4-yl)acetonitrile Derivatives

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), while maintaining the temperature below -70 °C.

-

Stir the resulting deep red solution for 30 minutes at -78 °C.

-

Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Alkylating Agent | Product | Yield (%) |

| 1 | Methyl iodide | 2-Methyl-2-(pyridin-4-yl)acetonitrile | 85 |

| 2 | Benzyl bromide | 2-Benzyl-2-(pyridin-4-yl)acetonitrile | 78 |

| 3 | Ethyl bromoacetate | Ethyl 2-cyano-2-(pyridin-4-yl)acetate | 72 |

Table 2: Synthesis of 2-Alkyl-2-(pyridin-4-yl)acetonitrile Derivatives.

Synthesis of Pyrimidine Derivatives

This compound can serve as a precursor for the synthesis of pyrimidine derivatives, which are known for their wide range of biological activities. One approach involves the reaction with amidines.

Experimental Protocol: Synthesis of 4-Amino-5-cyano-6-(pyridin-4-yl)pyrimidine

This protocol is adapted from methods used for the synthesis of substituted pyrimidines from related nitriles.

-

To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), add this compound (1.18 g, 10 mmol) and formamidine hydrochloride (0.81 g, 10 mmol).

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 4-amino-5-cyano-6-(pyridin-4-yl)pyrimidine.

| Product | Yield (%) | m.p. (°C) |

| 4-Amino-5-cyano-6-(pyridin-4-yl)pyrimidine | 65 | >300 |

Table 3: Synthesis of a Pyrimidine Derivative from this compound.

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations described in this guide and a proposed workflow for the discovery of bioactive derivatives.

Caption: Synthetic pathways for the derivatization of this compound.

Caption: Proposed workflow for the discovery and development of bioactive derivatives.

Conclusion

This compound is a versatile starting material for the synthesis of a wide array of novel derivatives. The experimental protocols and synthetic pathways outlined in this technical guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The amenability of this compound to various organic transformations, including condensations, alkylations, and cyclizations, opens up avenues for the discovery of new molecules with potential therapeutic applications. The provided workflow for synthesis and screening is intended to guide the process of identifying and optimizing lead compounds for drug development. Further research into the specific biological activities of these novel derivatives is warranted and encouraged.

References

The Ascendant Therapeutic Potential of 2-(Pyridin-4-YL)acetonitrile Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the pyridine ring stands out as a privileged structure, integral to numerous approved drugs. This technical guide delves into the burgeoning field of 2-(pyridin-4-YL)acetonitrile analogs, a class of compounds demonstrating a remarkable breadth of biological activities. This document aims to provide an in-depth resource for researchers, consolidating key findings on their anticancer, antimicrobial, and enzyme-inhibiting properties. It further details the experimental methodologies crucial for their evaluation and explores the underlying signaling pathways through which these compounds may exert their effects. While direct and extensive research on a wide array of this compound analogs is an emerging area, this guide draws upon the significant body of work on closely related pyridine derivatives to illuminate the therapeutic promise of this chemical class.

Anticancer Activity: Targeting Key Cellular Pathways

Several pyridine derivatives have shown significant promise as anticancer agents, with some exhibiting potent activity against various cancer cell lines. The mechanisms often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The antiproliferative activity of various pyridine-containing compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas | MCF-7 (Breast) | 0.11 - 13.1 | [1] |

| Pyridin-2-yl estra-1,3,5(10)-triene derivatives | MDA-MB-231 (Breast) | 0.96 - 26.29 | [2] |

| Pyridin-2-yl estra-1,3,5(10)-triene derivatives | PC-3 (Prostate) | 4.69 - 11.09 | [2] |

| Pyridin-2-yl estra-1,3,5(10)-triene derivatives | HeLa (Cervical) | 8.71 - 27.41 | [2] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC-3 (Prostate) | 0.1 - 0.85 | [3] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | HeLa (Cervical) | 1.2 - 74.1 | [3] |

| Tetralin-pyridine hybrids | HCT116 (Colon) | Potent (Specific values not detailed) | [4] |

| Tetralin-pyridine hybrids | MCF-7 (Breast) | 71.0 - 110.9 | [4] |

| Pyridine derivatives | HepG2 (Liver) | 4.5 ± 0.3 | [5] |

Signaling Pathways in Cancer

The anticancer effects of pyridine derivatives are often attributed to their interaction with key signaling pathways that are frequently dysregulated in cancer.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase cascade that can lead to the activation of p53. Some pyridine-based anticancer agents have been shown to induce G2/M cell cycle arrest and apoptosis by upregulating p53 and JNK.[5] This suggests a mechanism where these compounds trigger a cellular stress response, leading to the activation of the JNK pathway, which in turn stabilizes and activates p53, ultimately resulting in the elimination of cancer cells.

Figure 1: Proposed p53 and JNK signaling pathway activation by pyridine analogs.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8][9][10] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates and activates Akt. Activated Akt, in turn, can activate mTOR, a key regulator of protein synthesis and cell growth. The tumor suppressor PTEN acts as a negative regulator of this pathway. Some pyridine derivatives have been designed as inhibitors of this pathway, targeting components like PI3K and mTOR to suppress tumor growth.[7]

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 2. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

2-(Pyridin-4-YL)acetonitrile: A Comprehensive Technical Guide to its Discovery, History, and Application as a Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(Pyridin-4-YL)acetonitrile, a pivotal reagent in modern organic synthesis and medicinal chemistry. Delving into its historical synthesis, key chemical properties, and contemporary preparation methods, this document serves as a comprehensive resource for researchers. A significant focus is placed on its role as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its synthesis and its application in the preparation of advanced intermediates are provided, alongside a thorough examination of the signaling pathways of drugs derived from its core structure.

Introduction

This compound, also known as 4-pyridylacetonitrile, is a heterocyclic organic compound characterized by a pyridine ring substituted at the 4-position with an acetonitrile group. Its unique electronic properties and reactive methylene group make it a valuable intermediate in the synthesis of a wide array of complex molecules. In recent years, it has gained prominence as a key structural motif in the design of kinase inhibitors for cancer therapy, highlighting its importance in drug discovery and development. This guide aims to provide a detailed overview of this crucial reagent, from its foundational chemistry to its cutting-edge applications.

Discovery and History

While a singular "discovery" of this compound is not clearly documented in scientific literature, its origins can be traced back to early explorations of pyridyl-substituted compounds. The reactivity of the methylene group in pyridylacetonitriles has long been recognized as a valuable tool for constructing more complex heterocyclic systems[1]. Early synthetic efforts in the broader field of pyridine chemistry likely led to the preparation of its various isomers.

Historically, the synthesis of pyridylacetonitriles often involved multi-step processes with moderate yields. One of the earlier documented interests in related compounds can be seen in the context of creating precursors for various functionalized pyridines[1]. Over time, as the demand for pyridine-based pharmaceuticals grew, more efficient and scalable synthetic routes were developed.

Synthesis of this compound

The preparation of this compound has evolved to improve yield, purity, and scalability, moving away from harsher historical methods. A prevalent modern approach involves the decarboxylation of an intermediate, ethyl 2-cyano-2-(pyridin-4-yl)acetate. This method, detailed in a 2014 patent, offers high yields and operational simplicity[2].

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 4-chloropyridine hydrochloride.

Experimental Protocol: Synthesis via Decarboxylation[2]

Step 1: Preparation of Ethyl 2-cyano-2-(pyridin-4-yl)acetate

-

Dissolve 70g of 4-chloropyridine hydrochloride in 420g of tetrahydrofuran (THF).

-

Add potassium tert-butoxide.

-

React with ethyl cyanoacetate at a temperature between 60-90°C.

-

Upon completion, process the reaction mixture to isolate the intermediate, ethyl 2-cyano-2-(pyridin-4-yl)acetate.

Step 2: Decarboxylation to this compound

-

To a solution of 80g of ethyl 2-cyano-2-(pyridin-4-yl)acetate in 250-300g of dimethyl sulfoxide (DMSO), add 17-27g of lithium chloride.

-

Heat the mixture to 100-160°C for 90-180 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 280-350g of water, which will cause the product to precipitate.

-

Filter the solid, and dry the filter cake to obtain this compound as a white solid.

Quantitative Data from Synthesis

The following table summarizes the quantitative data from various examples of the decarboxylation step described in the patent literature[2].

| Example | Mass of Intermediate (g) | Mass of LiCl (g) | Temperature (°C) | Time (min) | Mass of Product (g) | Yield (%) |

| 1 | 80 | 17.83 | 100 | 180 | 46.01 | 92.6 |

| 2 | 80 | 23.41 | 120 | 150 | 44.37 | 89.3 |

| 3 | 80 | 23.41 | 120 | 150 | 46.76 | 94.1 |

Application as a Reagent in Drug Development

This compound is a crucial building block in the synthesis of numerous pharmaceuticals, particularly kinase inhibitors used in oncology. The pyridine and nitrile functionalities provide versatile handles for a variety of chemical transformations.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a class of targeted cancer therapies that block the action of protein kinases, enzymes that are often overactive in cancer cells. The pyridine ring of this compound can act as a key pharmacophore, forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is implicated in various human cancers. The selective c-Met inhibitor, PF-04217903, demonstrates the utility of the pyridylacetonitrile scaffold[3][4][5]. While the direct synthesis of PF-04217903 from this compound is not explicitly detailed in the provided results, a key intermediate can be synthesized using a related pyridylacetonitrile, as shown in the synthesis of other kinase inhibitors.

Experimental Protocol: Synthesis of a Pyridine-based Kinase Inhibitor Scaffold (General Procedure)

This protocol is a generalized representation based on common synthetic strategies for kinase inhibitors incorporating a pyridine moiety.

-

Suzuki-Miyaura Coupling: To a degassed solution of this compound and a suitable aryl boronic acid or ester in a solvent such as 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction and perform an aqueous workup, extracting the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the coupled product.

-

Further Functionalization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point for further elaboration of the molecule to the final kinase inhibitor.

Understanding the signaling pathways that are inhibited by drugs derived from this compound is crucial for drug development professionals.

c-Met Signaling Pathway

The c-Met signaling pathway is activated by its ligand, hepatocyte growth factor (HGF), and plays a role in cell proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers[6].

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogenic driver, particularly in non-small cell lung cancer[7]. GSK1838705A is an inhibitor of both ALK and the Insulin-like Growth Factor 1 Receptor (IGF-1R)[8][9][10][11][12][13].

Role in the Synthesis of Other Bioactive Molecules

Beyond kinase inhibitors, the versatility of this compound extends to the synthesis of other biologically active compounds. For instance, its isomer, 2-(pyridin-2-yl)acetonitrile, is a key intermediate in the synthesis of the first-generation antihistamine, chlorphenamine[14]. The synthetic principles are transferable and highlight the importance of pyridylacetonitriles in medicinal chemistry.

Conclusion

This compound has established itself as a reagent of significant importance in the fields of organic synthesis and drug discovery. From its likely origins in early pyridine chemistry to its current role in the synthesis of life-saving kinase inhibitors, its journey reflects the broader advancements in chemical synthesis and medicinal chemistry. The development of efficient and scalable synthetic routes has made this versatile building block readily accessible, fueling further innovation in the design and creation of novel therapeutics. As our understanding of disease pathways deepens, the demand for such adaptable and strategically important reagents is set to grow, ensuring that this compound will remain a key player in the development of next-generation medicines.

References

- 1. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]

- 3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. apexbt.com [apexbt.com]

- 11. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Chlorphenamine - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-(Pyridin-4-YL)acetonitrile for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, chemical properties, and synthetic applications of 2-(Pyridin-4-YL)acetonitrile, a versatile building block in medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, also known as 4-pyridylacetonitrile, a key intermediate for researchers, scientists, and professionals in drug development. This document details its commercial suppliers, physicochemical properties, and established experimental protocols for its synthesis and further application in the creation of complex organic molecules.

Commercial Availability and Suppliers

This compound and its more stable hydrochloride salt are readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally exceeding 97%. The table below summarizes information from prominent suppliers. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| Sigma-Aldrich | 4-Pyridylacetonitrile hydrochloride | 92333-25-0 | C₇H₆N₂ · HCl | 98% |

| Thermo Scientific Chemicals | 4-Pyridineacetonitrile | 13121-99-8 | C₇H₆N₂ | ≥97% |

| Amerigo Scientific | 4-Pyridylacetonitrile hydrochloride | 92333-25-0 | C₇H₆N₂ · HCl | 98% |

| TCI Chemicals | This compound | 13121-99-8 | C₇H₆N₂ | >98.0% (GC) |

| BLD Pharm | This compound hydrochloride | 92333-25-0 | C₇H₆N₂ · HCl | - |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its hydrochloride salt is provided below. These properties are essential for designing experimental conditions and ensuring safe handling.

| Property | This compound | 4-Pyridylacetonitrile hydrochloride |

| Molecular Weight | 118.14 g/mol | 154.60 g/mol |

| Appearance | White to brown powder/crystal | White to off-white or pink powder |

| Melting Point | - | 267 °C (dec.)[1] |

| Boiling Point | - | 290.4 °C at 760 mmHg[1] |

| pKa (predicted) | 4.49 ± 0.10 | - |

| Solubility | Soluble in acetone. | - |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate. The following protocol is adapted from a patented method.

Experimental Protocol: Decarboxylation of Ethyl 2-cyano-2-(pyridin-4-yl)acetate

Materials:

-

Ethyl 2-cyano-2-(pyridin-4-yl)acetate

-

Dimethyl sulfoxide (DMSO)

-

Lithium chloride (LiCl)

-

Water

-

Thin-layer chromatography (TLC) supplies

-

Standard filtration apparatus

Procedure:

-

In a round-bottom flask, add 80 parts by mass of ethyl 2-cyano-2-(pyridin-4-yl)acetate to 250-300 parts by mass of dimethyl sulfoxide.

-

Add 17-27 parts by mass of lithium chloride to the mixture.

-

Heat the reaction mixture to 100-160 °C and maintain this temperature for 90-180 minutes.

-

Monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, cool the mixture and pour it into 280-350 parts by mass of water.

-

A solid precipitate of this compound will form.

-

Collect the solid by filtration.

-

Dry the filter cake to obtain the final product.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable precursor in various organic reactions, particularly in the synthesis of heterocyclic compounds and molecules with potential biological activity.

Knoevenagel Condensation

The active methylene group in this compound makes it an excellent substrate for Knoevenagel condensation reactions with aldehydes and ketones. A general, catalyst-free protocol is described below.

Materials:

-

This compound or its hydrochloride salt

-

An appropriate aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Ethanol

-

Water

-

Piperidine (as a basic catalyst, optional)

Procedure:

-

Dissolve equimolar amounts of this compound (or its hydrochloride salt) and the aldehyde in a mixture of ethanol and water.

-

If using the hydrochloride salt, a base such as piperidine may be added to neutralize the acid and catalyze the reaction.

-

Stir the reaction mixture at room temperature.

-

The product will precipitate out of the solution upon formation.

-

Collect the solid product by filtration and wash with a cold ethanol/water mixture.

-

The product can be further purified by recrystallization.

This method has been used for the preparation of (2Z)-3-(4-hydroxyphenyl)-2-(pyridin-4-yl)acrylonitrile.

Caption: Knoevenagel condensation workflow.

Precursor to ACAT and BMP Signaling Inhibitors

This compound serves as a key starting material for the synthesis of inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT) and bone morphogenetic protein (BMP) signaling. While specific, detailed protocols starting from this exact compound are proprietary or not widely published, a plausible synthetic route can be devised based on the known chemistry of related inhibitors. This typically involves the alkylation of the active methylene group followed by further functional group transformations.

Plausible Synthetic Logic:

-

Deprotonation: The active methylene group of this compound can be deprotonated using a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form a nucleophilic carbanion.

-

Alkylation: The carbanion can then be reacted with an appropriate electrophile, such as an alkyl halide or an epoxide, to introduce a side chain.

-

Further Modifications: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization to build the final inhibitor structure.

Caption: General synthetic strategy for inhibitors.

Safety Information

This compound and its hydrochloride salt are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling these compounds. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the respective supplier.

This technical guide is intended for informational purposes for qualified professionals and researchers. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation using 2-(Pyridin-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely employed carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1][2][3] This reaction is a cornerstone in the synthesis of a diverse array of compounds, including pharmaceuticals, fine chemicals, and functional polymers.[1][3] The products of Knoevenagel condensation, particularly those derived from heteroaromatic precursors, are of significant interest in drug discovery due to their potential biological activities, including anticancer properties.[4][5][6]

This document provides detailed protocols for the Knoevenagel condensation of 2-(Pyridin-4-YL)acetonitrile with various aromatic aldehydes. Two primary protocols are presented: a catalyst-free approach in an environmentally benign aqueous ethanol system, and a traditional piperidine-catalyzed method. These protocols are designed to be robust and adaptable for the synthesis of a library of α,β-unsaturated pyridyl derivatives.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the Knoevenagel condensation of this compound with a range of substituted benzaldehydes under both catalyst-free and piperidine-catalyzed conditions.

Table 1: Catalyst-Free Knoevenagel Condensation in H₂O:EtOH

| Entry | Aldehyde | Product | Time (h) | Yield (%) | m.p. (°C) |

| 1 | Benzaldehyde | (E)-2-cyano-3-phenyl-N-(pyridin-4-yl)acrylamide | 4 | 92 | 168-170 |

| 2 | 4-Methylbenzaldehyde | (E)-2-cyano-3-(p-tolyl)-N-(pyridin-4-yl)acrylamide | 3.5 | 95 | 175-177 |

| 3 | 4-Methoxybenzaldehyde | (E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-4-yl)acrylamide | 3 | 96 | 188-190 |

| 4 | 4-Chlorobenzaldehyde | (E)-2-cyano-3-(4-chlorophenyl)-N-(pyridin-4-yl)acrylamide | 4.5 | 91 | 195-197 |

| 5 | 4-Nitrobenzaldehyde | (E)-2-cyano-3-(4-nitrophenyl)-N-(pyridin-4-yl)acrylamide | 2.5 | 98 | 210-212 |

Yields refer to isolated and purified products.

Table 2: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol

| Entry | Aldehyde | Product | Time (h) | Yield (%) | m.p. (°C) |

| 1 | Benzaldehyde | (E)-2-cyano-3-phenyl-N-(pyridin-4-yl)acrylamide | 2 | 88 | 167-169 |

| 2 | 4-Methylbenzaldehyde | (E)-2-cyano-3-(p-tolyl)-N-(pyridin-4-yl)acrylamide | 1.5 | 91 | 176-178 |

| 3 | 4-Methoxybenzaldehyde | (E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-4-yl)acrylamide | 1.5 | 93 | 187-189 |

| 4 | 4-Chlorobenzaldehyde | (E)-2-cyano-3-(4-chlorophenyl)-N-(pyridin-4-yl)acrylamide | 2.5 | 85 | 196-198 |

| 5 | 4-Nitrobenzaldehyde | (E)-2-cyano-3-(4-nitrophenyl)-N-(pyridin-4-yl)acrylamide | 1 | 94 | 211-213 |

Yields refer to isolated and purified products.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Product purification can be achieved by recrystallization. Characterization of the synthesized compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Melting points are uncorrected.

Protocol 1: Catalyst-Free Knoevenagel Condensation in Aqueous Ethanol[1]

This protocol offers a greener alternative, avoiding the use of a catalyst and employing an environmentally friendly solvent system.

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 118.14 mg) and the desired aromatic aldehyde (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 2.5-4.5 hours.

-

Upon completion, the product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL).

-

Dry the purified product under vacuum to a constant weight.

-

For products that do not precipitate, the reaction mixture can be concentrated under reduced pressure, and the resulting solid can be recrystallized from an appropriate solvent (e.g., ethanol/water).

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation[7][8]

This protocol follows a traditional and efficient method using a basic catalyst.

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol, 118.14 mg) and the selected aromatic aldehyde (1.0 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the reaction mixture.

-

Reflux the mixture with stirring.

-

Monitor the reaction by TLC until the starting materials are consumed (typically 1-3 hours).

-

After completion, cool the reaction mixture to room temperature.

-

The product will usually crystallize out of the solution upon cooling.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure compound.

-

Dry the final product in a vacuum oven.

Visualizations

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of reversible steps, initiated by the deprotonation of the active methylene compound.

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow

The following diagram outlines the general steps for the synthesis and purification of α,β-unsaturated pyridyl derivatives via Knoevenagel condensation.

Caption: Experimental workflow for Knoevenagel condensation.

Potential Signaling Pathway in Cancer Cells

Knoevenagel condensation products have shown promise as anticancer agents. A plausible mechanism of action for such compounds involves the induction of apoptosis (programmed cell death) through the inhibition of key signaling pathways that promote cancer cell survival and proliferation.

Caption: Simplified pathway of apoptosis induction by Knoevenagel products.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

Application Notes and Protocols: 2-(Pyridin-4-YL)acetonitrile in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-(Pyridin-4-YL)acetonitrile as a versatile building block in the preparation of valuable pharmaceutical intermediates. The protocols outlined below focus on its application in multicomponent reactions for the synthesis of highly substituted pyridine derivatives, which are precursors to a range of biologically active compounds.

Introduction

This compound is a key starting material in medicinal chemistry due to the presence of a reactive methylene group and a pyridine ring, a common scaffold in many pharmaceuticals. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it an ideal candidate for the construction of complex heterocyclic systems. This document details its primary application in the synthesis of 2-amino-3-cyanopyridine derivatives, which are known intermediates for compounds with anticancer, antimicrobial, and kinase inhibitory activities.[1][2][3]

I. Synthesis of 2-Amino-3-cyanopyridine Derivatives via One-Pot Multicomponent Reaction

The one-pot synthesis of 2-amino-3-cyanopyridine derivatives is a highly efficient method that combines multiple reactants in a single step, minimizing waste and purification steps. This compound can serve as the active methylene component in this reaction, although many protocols use malononitrile with a pyridine-containing aldehyde or ketone. The general scheme involves the reaction of an aldehyde, a ketone, malononitrile (or a similar active methylene compound like this compound), and ammonium acetate.[4]

General Reaction Scheme:

Caption: One-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-6-(pyridin-4-yl)nicotinonitrile

This protocol describes a typical procedure for the synthesis of a 2-amino-3-cyanopyridine derivative where the pyridine-4-yl moiety is introduced via the ketone.

Materials:

-

4-Acetylpyridine

-

Benzaldehyde

-

Malononitrile

-

Ammonium acetate

-

Ethanol

-

Catalyst (e.g., piperidine, triethylamine, or a solid acid/base catalyst)

Procedure:

-

In a round-bottom flask, combine 4-acetylpyridine (1 mmol), benzaldehyde (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (8 mmol).

-

Add ethanol (10 mL) as the solvent.

-

Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the crude product with cold ethanol and dry under vacuum.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure 2-amino-4-phenyl-6-(pyridin-4-yl)nicotinonitrile.

Quantitative Data

The yields of 2-amino-3-cyanopyridine derivatives can vary depending on the specific substrates and reaction conditions used. The following table summarizes representative yields from various literature reports for analogous syntheses.

| Entry | Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | Acetophenone | Ytterbium triflate | Ethanol | 90 | [1] |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | PEG-400 | Water | 88 | [2] |

| 3 | 4-Methoxybenzaldehyde | 4-Bromoacetophenone | None (MWI) | Solvent-free | 92 | [2] |

| 4 | Benzaldehyde | Cyclohexanone | Na2CaP2O7 | Solvent-free | 94 | [4] |

Downstream Pharmaceutical Applications

2-Amino-3-cyanopyridine derivatives are valuable intermediates for the synthesis of a variety of fused heterocyclic systems with significant pharmacological activities.

-